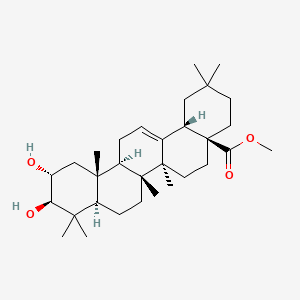

Maslinic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

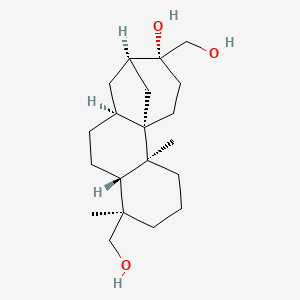

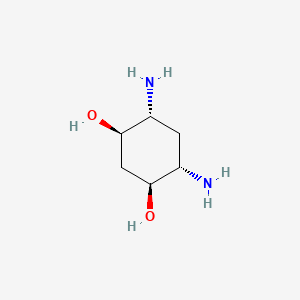

Maslinic acid methyl ester is a natural product found in Crataegus rhipidophylla, Musanga cecropioides, and other organisms with data available.

Aplicaciones Científicas De Investigación

1. Separation Methodology

Maslinic acid methyl ester can be effectively separated from its isomer corsolic acid through a method that utilizes the difference in steric bulk around their C12–C13 double bond. This separation, achieved via reaction with m-chloroperbenzoic acid, is significant for the pure acquisition of maslinic acid methyl ester as a 12-oxo derivative (Mallavadhani et al., 2006).

2. Anti-inflammatory Effects

In the realm of neuroscience, maslinic acid methyl ester has shown potential in reducing neuroinflammation. Its action in rat astrocyte cultures indicates significant anti-inflammatory effects by inhibiting the production of Nitric Oxide and TNF-α, and by attenuating the LPS-induced translocation of NF-κB p65 subunit to the nucleus. This suggests its role in managing neuroinflammation in central nervous system diseases (Huang et al., 2011).

3. Broad Biological Activities

Maslinic acid exhibits a range of biological activities, encompassing antitumor, antidiabetic, antioxidant, cardioprotective, neuroprotective, antiparasitic, and growth-stimulating effects. These effects have been validated in various experimental models, including cell lines and animal models, highlighting its potential as a nutraceutical (Lozano-Mena et al., 2014).

4. Application in Fish Farming

In aquaculture, specifically in trout diets, maslinic acid has been explored as a feed additive. This application stems from its natural presence in the Mediterranean diet and the pursuit of optimizing fish growth and production without the hazardous effects associated with some other additives (Fernández-Navarro et al., 2010).

5. Cytotoxic and Apoptotic Properties

Maslinic acid derivatives demonstrate notable cytotoxic activity against various human cancer cell lines. Some derivatives, such as a diacetylated benzylamide, showed extraordinary cytotoxicity against specific cancer cells like ovarian cancer, along with lower toxicity to non-malignant cells. This suggests their potential in cancer therapy (Siewert et al., 2014).

Propiedades

Nombre del producto |

Maslinic acid methyl ester |

|---|---|

Fórmula molecular |

C31H50O4 |

Peso molecular |

486.7 g/mol |

Nombre IUPAC |

methyl (4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C31H50O4/c1-26(2)13-15-31(25(34)35-8)16-14-29(6)19(20(31)17-26)9-10-23-28(5)18-21(32)24(33)27(3,4)22(28)11-12-30(23,29)7/h9,20-24,32-33H,10-18H2,1-8H3/t20-,21+,22-,23+,24-,28-,29+,30+,31-/m0/s1 |

Clave InChI |

OTDUGESKRJHFHR-SUXCAEKLSA-N |

SMILES isomérico |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(C[C@H]([C@@H](C3(C)C)O)O)C |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OC)C |

SMILES canónico |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OC)C |

Sinónimos |

2alpha,3beta-dihydroxyolean-12-en-28-oic acid methyl ester crategolic acid methyl ester maslinic acid methyl ester methyl maslinate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,4S,9S,10S)-4-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1253837.png)

![Phenol, 5-(1,1-dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-](/img/structure/B1253843.png)

![Meso-decamethylcalix[5]pyrrole](/img/structure/B1253844.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R,5R,8S)-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1253845.png)

![[(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253848.png)

![17-Acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253849.png)